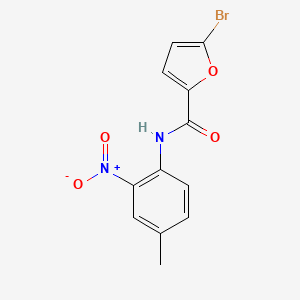
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide, also known as BFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied for its ability to modulate estrogen receptor activity.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator, which means that it can selectively bind to estrogen receptors and modulate their activity. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and cell type.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. This compound has also been shown to decrease the expression of genes that are involved in breast cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide. One area of research is the development of more potent and selective SERMs that can be used in the treatment of breast cancer. Another area of research is the development of novel therapeutic applications for this compound, such as in the treatment of other types of cancer or in the prevention of osteoporosis. Additionally, further studies are needed to better understand the long-term effects of this compound and its potential side effects.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-fluorobenzonitrile with 4-phenoxybutyric acid. The resulting intermediate is then converted to this compound using a series of chemical reactions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of breast cancer. This compound has been shown to selectively bind to estrogen receptors and inhibit the growth of breast cancer cells.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c17-12-8-9-15(14(18)11-12)19-16(20)7-4-10-21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLDXVHVSQUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)

![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)
![6-[4-(allyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5015392.png)


![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid](/img/structure/B5015405.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)
![butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5015430.png)